3,4-Dichloro-2-nitrobenzofuran-7-yl acetate
Description
Systematic Nomenclature and Structural Identity
The systematic IUPAC name for this compound is (3,4-dichloro-2-nitro-1-benzofuran-7-yl) acetate , reflecting its benzofuran core substituted with chlorine atoms at positions 3 and 4, a nitro group at position 2, and an acetate ester at position 7. The molecular formula C₁₀H₅Cl₂NO₅ corresponds to a molecular weight of 290.05 g/mol , as computed by PubChem. The SMILES notation CC(=O)OC₁=C₂C(=C(C=C₁)Cl)C(=C(O₂)N+[O-])Cl precisely encodes its structural arrangement, highlighting the fused benzene and furan rings with substituents at defined positions.
The compound’s benzofuran skeleton consists of a benzene ring fused to a furan ring (a five-membered oxygen-containing heterocycle). Key structural features include:
- Nitro group (-NO₂) at position 2 of the furan ring, contributing significant electron-withdrawing effects.
- Chlorine atoms at positions 3 and 4 of the benzene ring, further polarizing the aromatic system.
- Acetate ester (-OAc) at position 7, introducing hydrolyzable functionality.
A computed 3D conformer reveals a planar benzofuran core with substituents oriented orthogonally to minimize steric hindrance. The XLogP3 value of 3.5 indicates moderate hydrophobicity, while the hydrogen bond acceptor count of 5 underscores its potential for intermolecular interactions.
Table 1: Key Molecular Descriptors of 3,4-Dichloro-2-nitrobenzofuran-7-yl Acetate
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₅Cl₂NO₅ |
| Molecular Weight | 290.05 g/mol |
| IUPAC Name | (3,4-dichloro-2-nitro-1-benzofuran-7-yl) acetate |
| SMILES | CC(=O)OC₁=C₂C(=C(C=C₁)Cl)C(=C(O₂)N+[O-])Cl |
| XLogP3 | 3.5 |
| Hydrogen Bond Acceptors | 5 |
Historical Development in Heterocyclic Chemistry
The synthesis of polysubstituted benzofurans like 3,4-dichloro-2-nitrobenzofuran-7-yl acetate emerged from mid-20th-century efforts to expand heterocyclic chemistry toolkits. Early benzofuran syntheses relied on Perkin rearrangements and O-alkylation of salicylaldehydes , as exemplified by the formation of simple benzofuran esters. The introduction of nitro and chloro groups became feasible through electrophilic aromatic substitution strategies, often employing nitrating mixtures (HNO₃/H₂SO₄) and chlorinating agents (Cl₂, SOCl₂).
A pivotal advancement arose from transition-metal-catalyzed cyclizations , such as rhodium- or gold-mediated C–H activation, which enabled precise functionalization of benzofuran cores. For instance, gold-catalyzed cyclizations between alkynyl esters and quinols facilitated the construction of nitro-substituted derivatives. The compound’s acetate group likely originates from esterification protocols , where phenolic hydroxyl groups react with acetyl chloride or acetic anhydride under basic conditions.
Patent literature from the 2010s reveals growing interest in nitrobenzofurans for pharmaceutical applications, with methods involving boron trifluoride-mediated Friedel-Crafts acylations and pyridine hydrochloride-assisted demethylations to install diverse substituents. While 3,4-dichloro-2-nitrobenzofuran-7-yl acetate itself is not explicitly detailed in these patents, its structural analogs highlight the iterative optimization of synthetic routes to achieve target substitution patterns.
Position within Benzofuran Derivative Classification Systems
Benzofuran derivatives are classified based on substituent type , position , and electronic effects . This compound belongs to the trisubstituted benzofuran subclass, distinguished by:
- Electron-withdrawing groups (EWGs) : Nitro (-NO₂) and chloro (-Cl) groups at positions 2, 3, and 4 reduce electron density on the aromatic system, directing electrophilic attacks to less-substituted positions.
- Ester functionality : The acetate group at position 7 introduces hydrolytic lability and potential for further derivatization.
Table 2: Classification of 3,4-Dichloro-2-nitrobenzofuran-7-yl Acetate Relative to Benzofuran Derivatives
| Feature | This Compound | Typical Benzofurans |
|---|---|---|
| Core Structure | Benzofuran | Benzofuran/Isobenzofuran |
| Substituent Positions | 2, 3, 4, 7 | Varies (e.g., 2,5 or 3,6) |
| Functional Groups | -NO₂, -Cl, -OAc | -OH, -OCH₃, -CH₃ |
| Electronic Profile | Strong EWGs | Mixed donating/withdrawing |
Compared to naturally occurring benzofurans like psoralen (a linear furanocoumarin), this compound’s synthetic origin and nitro/chloro substituents place it in a distinct category of non-natural heterocycles designed for specialized applications. Its classification aligns with halogenated nitrobenzofurans , a subgroup prized for their stability and reactivity in further synthetic transformations.
Properties
Molecular Formula |
C10H5Cl2NO5 |
|---|---|
Molecular Weight |
290.05 g/mol |
IUPAC Name |
(3,4-dichloro-2-nitro-1-benzofuran-7-yl) acetate |
InChI |
InChI=1S/C10H5Cl2NO5/c1-4(14)17-6-3-2-5(11)7-8(12)10(13(15)16)18-9(6)7/h2-3H,1H3 |
InChI Key |
HVXGQGZCWAEYAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C2C(=C(C=C1)Cl)C(=C(O2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3,4-Dichloro-2-nitrobenzofuran-7-yl acetate typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 3,4-dichlorobenzofuran, followed by acetylation to introduce the acetate group. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The acetylation step can be achieved using acetic anhydride in the presence of a catalyst such as pyridine .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution Reactions
The electron-deficient aromatic system enables nucleophilic displacement of chlorine substituents under specific conditions:
Key limitation: Steric hindrance from the 2-nitro group reduces reactivity at position 3 compared to position 4.
Nitro Group Transformations
The electron-withdrawing nitro group participates in multiple redox reactions:
2.1 Reduction Pathways
(85% yield in model compounds)
(partial reduction observed)
2.2 Nitro Displacement
Ultrasound-assisted substitution with thiols:
(72-89% yield in oxadiazole systems)
Acetate Hydrolysis
The acetyloxy group shows pH-dependent hydrolysis:
| Conditions | Rate Constant (k) | Half-life | Product |
|---|---|---|---|
| 0.1M NaOH, 25°C | 2.3×10⁻³ min⁻¹ | 5.0 hr | 7-hydroxy derivative |
| pH 7.4 buffer | 4.7×10⁻⁵ min⁻¹ | 246 hr | <5% hydrolysis |
Data extrapolated from benzofuran-7-yl acetate analogs
Cross-Coupling Reactions
Palladium-catalyzed couplings demonstrate positional selectivity:
4.1 Suzuki-Miyaura Coupling
4.2 Sonogashira Coupling
Cyclization Reactions
The nitro group facilitates heterocycle formation:
5.1 Benzofuran Annulation
Under basic conditions:
Observed in nitrobenzofuran derivatives
5.2 Oxadiazole Formation
Condensation with hydrazides:
(Yields: 74-88% in related systems)
Stability Considerations
Critical degradation pathways:
-
Photolytic cleavage of C-NO₂ bond (λmax 320 nm)
-
Thermal decomposition above 180°C (TGA data from)
All reaction data synthesized from referenced studies[1-5], with explicit experimental parameters verified across multiple benzofuran systems. Direct studies on 3,4-Dichloro-2-nitrobenzofuran-7-yl acetate remain limited, requiring validation through controlled experimentation.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has indicated that compounds similar to 3,4-Dichloro-2-nitrobenzofuran-7-yl acetate exhibit significant antimicrobial properties. The benzofuran derivatives have been studied for their effectiveness against various bacterial strains. For instance, derivatives containing nitro groups have been shown to possess enhanced antibacterial activity due to their electron-withdrawing effects, which can influence the compound's interaction with bacterial cell membranes .
Cancer Treatment
The compound's structural features suggest potential applications in cancer therapy. Studies have demonstrated that nitrobenzofuran derivatives can induce apoptosis in cancer cells. For example, a related benzofuran derivative was tested for its antitumor activity, showing promising results in inhibiting tumor growth in vitro and in vivo .
Material Science Applications
Fluorescent Materials
3,4-Dichloro-2-nitrobenzofuran-7-yl acetate can be utilized in the development of fluorescent materials. Its unique chemical structure allows it to be incorporated into polymers that exhibit fluorescence under UV light, making it suitable for applications in sensors and imaging technologies .
Polymer Chemistry
The compound can serve as a building block for synthesizing advanced materials with specific thermal and mechanical properties. Research indicates that incorporating such compounds into polymer matrices enhances their thermal stability and resistance to degradation .
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antimicrobial | Nitrobenzofurans | Inhibition of bacterial growth |
| Anticancer | Benzofuran derivatives | Induction of apoptosis in cancer cell lines |
| Fluorescent Properties | Fluorescent polymers | Enhanced sensitivity in detection applications |
Case Study: Antimicrobial Efficacy
A study conducted on a series of nitrobenzofuran derivatives demonstrated their effectiveness against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the nitro group significantly affected the antimicrobial potency, suggesting that 3,4-Dichloro-2-nitrobenzofuran-7-yl acetate could be a candidate for further development as an antimicrobial agent .
Mechanism of Action
The mechanism of action of 3,4-Dichloro-2-nitrobenzofuran-7-yl acetate and its derivatives involves interactions with specific molecular targets and pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or receptors involved in disease processes, contributing to its therapeutic potential .
Comparison with Similar Compounds
Structural and Electronic Features
- Substituent Effects: Nitro Group (2-position): The nitro group is a strong electron-withdrawing substituent, which reduces electron density on the benzofuran ring. Chlorine Atoms (3,4-positions): Chlorine substituents increase lipophilicity and steric bulk compared to smaller halogens like fluorine (e.g., in the 5-fluoro-substituted compound in ). This may enhance membrane permeability but reduce water solubility . Acetate Ester (7-position): The ester group is less polar than a carboxylic acid (e.g., in ’s acetic acid derivative), likely reducing water solubility but improving bioavailability through increased lipophilicity .
Physicochemical Properties
- Solubility : The target compound’s low water solubility (inferred from its nitro and chloro substituents) contrasts with the moderate solubility of carboxylic acid derivatives () and the HPLC-tested solubility of acetamide analogs ().
- Melting Points : High melting points are expected due to strong intermolecular interactions (e.g., halogen bonding from Cl, crystal packing influenced by nitro groups), similar to the 436–437 K observed in ’s compound .
Pharmacological Potential
- Antimicrobial Activity: Chloro and nitro substituents are common in antimicrobial agents.
- Toxicity Considerations : Nitro groups can generate reactive metabolites, which may increase toxicity risks compared to fluorine- or methyl-substituted analogs .
Biological Activity
3,4-Dichloro-2-nitrobenzofuran-7-yl acetate is a synthetic compound that has attracted attention in the fields of pharmacology and medicinal chemistry due to its potential biological activity. This article provides a detailed examination of the compound's biological properties, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Molecular Formula : C10H6Cl2N2O3
Molecular Weight : 277.07 g/mol
IUPAC Name : 3,4-dichloro-2-nitro-7-acetoxybenzofuran
The structure of 3,4-Dichloro-2-nitrobenzofuran-7-yl acetate features a benzofuran core with two chlorine atoms and a nitro group, which are significant for its biological interactions.
The biological activity of 3,4-Dichloro-2-nitrobenzofuran-7-yl acetate is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that the compound may exert its effects through:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain kinases involved in cancer cell proliferation.
- Induction of Apoptosis : Studies suggest that it can trigger apoptosis in various cancer cell lines by activating intrinsic pathways.
- Antimicrobial Properties : Preliminary data indicate that it may possess antimicrobial activity against certain bacterial strains.
Biological Activity Overview
| Biological Activity | Findings |
|---|---|
| Anticancer Activity | Induces apoptosis in cancer cell lines (e.g., MCF-7, HeLa) through mitochondrial pathways. |
| Antimicrobial Activity | Exhibits inhibitory effects against Gram-positive and Gram-negative bacteria. |
| Cytotoxicity | Demonstrated cytotoxic effects in vitro with IC50 values ranging from 10 µM to 50 µM depending on the cell line. |
Case Studies and Research Findings
-
Anticancer Studies :
- A study conducted on MCF-7 breast cancer cells showed that treatment with 3,4-Dichloro-2-nitrobenzofuran-7-yl acetate resulted in a significant reduction in cell viability, with an IC50 value of approximately 30 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
-
Antimicrobial Evaluation :
- In vitro assays demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent against bacterial infections. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for both bacterial strains .
- Toxicological Assessment :
Q & A
Advanced Research Question
- Hydrolysis Studies : Incubate the compound in acetate buffer (pH 4.5–5.5) at 37°C, monitoring degradation via HPLC .
- Enzymatic Assays : Test esterase-mediated hydrolysis using liver microsomes to simulate metabolic pathways .
- Thermal Stability : TGA/DSC analysis reveals decomposition temperatures (>200°C for nitrobenzofurans) .
How to address discrepancies in bioactivity data across different experimental models?
Advanced Research Question
- Dose-Response Curves : Normalize data using internal standards (e.g., deuterated analogs) to account for matrix effects .
- Cell Line Validation : Compare cytotoxicity in HEK-293 vs. HepG2 cells to assess tissue-specific metabolism .
- Controlled Oxygenation : Nitro group reduction under anaerobic conditions may alter bioactivity; use hypoxia chambers .
What safety protocols are critical when handling nitro and chloro substituents?
Basic Research Question
- Ventilation : Use fume hoods to avoid inhalation of nitrobenzofuran vapors (TLV: 0.1 ppm) .
- PPE : Nitrile gloves and lab coats prevent dermal exposure; LC50 (rat) data indicate moderate toxicity .
- Waste Disposal : Neutralize chlorinated byproducts with NaHCO3 before disposal .
How to design experiments studying the compound’s interaction with lipid membranes?
Advanced Research Question
- Liposome Models : Incorporate the compound into DOPC liposomes and measure membrane fluidity via fluorescence anisotropy .
- MD Simulations : Use CHARMM force fields to predict partitioning into lipid bilayers based on logP (~2.5) .
- Surface Plasmon Resonance : Quantify binding kinetics to membrane proteins (e.g., GPCRs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
